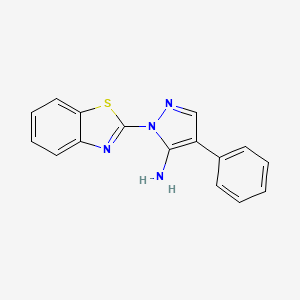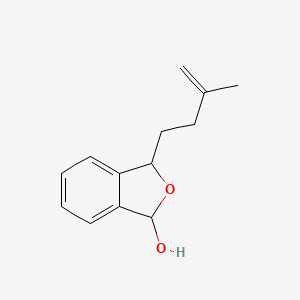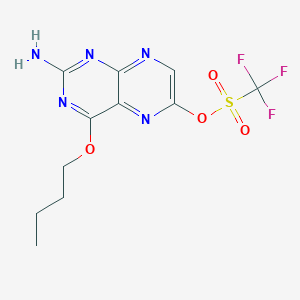![molecular formula C9H12O2S3 B14240004 Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl CAS No. 271574-43-7](/img/structure/B14240004.png)
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is an organic compound with the molecular formula C9H12O2S3 and a molecular weight of 248.39 g/mol . This compound is characterized by the presence of a disulfide bond, a sulfonyl group, and a methyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl typically involves the reaction of methyl [(4-methylphenyl)sulfonyl]methyl with a disulfide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of redox biology and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfonyl group can participate in nucleophilic substitution reactions, modifying biomolecules and affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- Disulfide, methyl [(4-chlorophenyl)sulfonyl]methyl
- Disulfide, methyl [(4-nitrophenyl)sulfonyl]methyl
- Disulfide, methyl [(4-methoxyphenyl)sulfonyl]methyl
Uniqueness
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is unique due to the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Propiedades
Número CAS |
271574-43-7 |
|---|---|
Fórmula molecular |
C9H12O2S3 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(methyldisulfanyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C9H12O2S3/c1-8-3-5-9(6-4-8)14(10,11)7-13-12-2/h3-6H,7H2,1-2H3 |
Clave InChI |
RPSJIXABWYQUOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
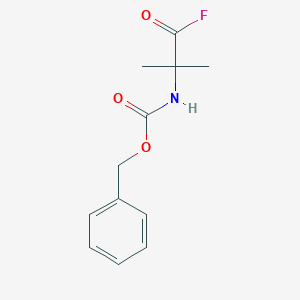
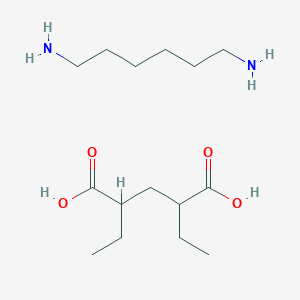
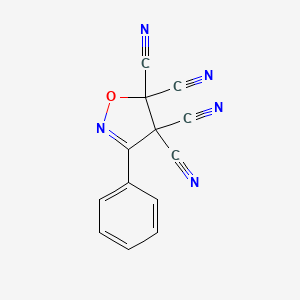
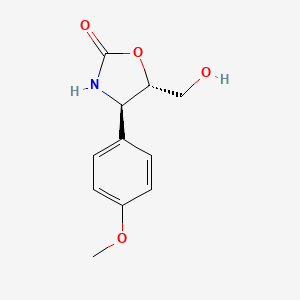
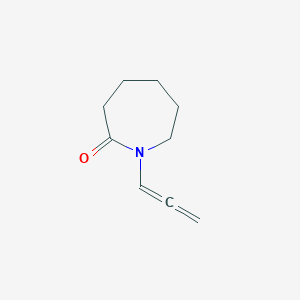
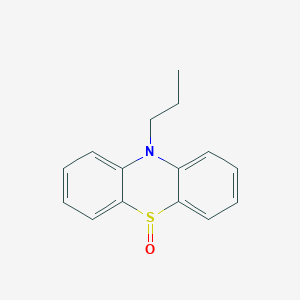
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
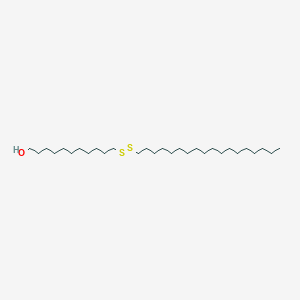
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
